(4-(4-Methylpiperazin-1-yl)phenyl)methanamine 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(4-Methylpiperazin-1-yl)phenyl)methanamine 2,2,2-trifluoroacetate” is a chemical compound with the molecular formula C14H20F3N3O2 . It has a molecular weight of 319.32 g/mol . The compound is composed of two component compounds: Trifluoroacetic Acid (CID 6422) and 4-(4-Methylpiperazino)benzylamine (CID 2776493) .
Molecular Structure Analysis
The compound has a complex molecular structure. Its IUPAC name is [4-(4-methylpiperazin-1-yl)phenyl]methanamine;2,2,2-trifluoroacetic acid . The InChI code for the compound is InChI=1S/C12H19N3.C2HF3O2/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12;3-2(4,5)1(6)7 . The Canonical SMILES representation is CN1CCN(CC1)C2=CC=C(C=C2)CN.C(=O)(C(F)(F)F)O .Physical and Chemical Properties Analysis
The compound has several computed properties. It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 8, and a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound are both 319.15076138 g/mol . The Topological Polar Surface Area is 69.8 Ų . The compound has a Heavy Atom Count of 22 .Wissenschaftliche Forschungsanwendungen
Kinase Inhibition and Antitumor Activity
One significant application of derivatives of this compound is in the development of reversible kinase inhibitors targeting both EGFR-activating and resistance mutations. Structural optimization studies have led to derivatives exhibiting significant in vitro antitumor potency against non-small-cell lung cancer (NSCLC) cell lines. These compounds have shown to be highly potent kinase inhibitors with good kinase spectrum selectivity and demonstrated rapid and complete tumor regression in xenograft models through oral administration (Yang et al., 2012).
Synthesis of Key Precursors
The compound has also been utilized in the synthesis of key precursors for pharmaceuticals. A practical and efficient synthesis method has been developed for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key synthetic intermediate of imatinib, through direct reductive alkylation of 1-methylpiperazine. This process is easy to scale up for large-scale synthesis, offering high yields of the intermediate (Koroleva et al., 2012).
Receptor Antagonist Development
Further research has focused on the development of selective antagonists for human receptors, such as the vasopressin V1A receptor. Derivatives of the compound have been synthesized and evaluated, showing potent affinity and high selectivity towards the V1A receptor. These findings contribute to the development of new therapeutic agents targeting specific receptor pathways (Kakefuda et al., 2002).
Controlling Polymorphism in Drug Development
Another application is in controlling polymorphism of pharmaceutical compounds, crucial for ensuring the consistency and efficacy of medications. Studies on ASP3026, a novel and selective inhibitor of the fusion protein EML4-ALK, have identified various polymorphs. Research has clarified the influence of crystallization process parameters on nucleation, leading to the selective obtaining of desired polymorphs through temperature control. This research is vital for designing solid formulations of drugs (Takeguchi et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(4-methylpiperazin-1-yl)phenyl]methanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.C2HF3O2/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12;3-2(4,5)1(6)7/h2-5H,6-10,13H2,1H3;(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNZRTVDMUTNIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CN.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.